molecular formula C21H24N4O2S B2869234 N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476451-62-4

N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2869234
CAS No.: 476451-62-4
M. Wt: 396.51
InChI Key: HTDWMZOLCAPLOA-UHFFFAOYSA-N
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Description

N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a methoxybenzamide group, and an ethyl-methylphenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Ethyl-Methylphenyl Moiety: This step involves the alkylation of the triazole ring with an ethyl-methylphenyl halide under basic conditions.

    Formation of the Methoxybenzamide Group: The final step involves the amidation reaction between the triazole derivative and 4-methoxybenzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and the methoxybenzamide group are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-5-15-8-6-7-14(2)19(15)25-18(23-24-21(25)28-4)13-22-20(26)16-9-11-17(27-3)12-10-16/h6-12H,5,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDWMZOLCAPLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=C2SC)CNC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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